molecular formula C8H4ClNO4S B15252751 2,3-Dioxo-2,3-dihydro-1H-indole-6-sulfonyl chloride

2,3-Dioxo-2,3-dihydro-1H-indole-6-sulfonyl chloride

Cat. No.: B15252751
M. Wt: 245.64 g/mol
InChI Key: RDLZWWCMNDVEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dioxo-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound with the molecular formula C₈H₄ClNO₄S. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dioxo-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves the reaction of indole derivatives with sulfonyl chloride under controlled conditions. One common method includes the use of methanesulfonic acid as a catalyst under reflux conditions in methanol, yielding the desired product in good yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dioxo-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

2,3-Dioxo-2,3-dihydro-1H-indole-6-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dioxo-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dioxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
  • 2,3-Dioxo-2,3-dihydro-1H-indole-7-sulfonyl chloride
  • 2,3-Dioxo-2,3-dihydro-1H-indole-4-sulfonyl chloride

Uniqueness

Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C8H4ClNO4S

Molecular Weight

245.64 g/mol

IUPAC Name

2,3-dioxo-1H-indole-6-sulfonyl chloride

InChI

InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12)

InChI Key

RDLZWWCMNDVEKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)NC(=O)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.